Furo[3,4-c]quinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-c]quinoline-1,3-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,4-c]quinoline-1,3-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under oxidative conditions. For instance, the reaction of isatins with β-ketoamides in the presence of ethylenediamine diacetate (EDDA) as a catalyst can yield this compound derivatives . Another method involves the oxidative annulation followed by dehydrogenation and N-demethylation using cerium(IV) oxide (CeO2) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-c]quinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and cerium(IV) oxide (CeO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative annulation can lead to the formation of fused tetrahydroisoquinolines .
Scientific Research Applications
Furo[3,4-c]quinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for its potential use in cancer treatment and other therapeutic areas.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which furo[3,4-c]quinoline-1,3-dione exerts its effects is primarily through the inhibition of specific enzymes. For example, it inhibits tyrosyl-DNA phosphodiesterase 2 (TDP2), which plays a crucial role in DNA repair processes . By inhibiting this enzyme, the compound can induce DNA damage in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Pyrrolo[3,4-c]quinoline-1,3-dione: This compound shares a similar fused ring structure but with a pyrrole ring instead of a furan ring.
Furo[3,2-c]quinoline: Another similar compound with a different fusion pattern of the furan and quinoline rings.
Uniqueness: Furo[3,4-c]quinoline-1,3-dione is unique due to its specific ring fusion pattern and the presence of both furan and quinoline moieties
Properties
CAS No. |
4945-20-4 |
---|---|
Molecular Formula |
C11H5NO3 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
furo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C11H5NO3/c13-10-7-5-12-8-4-2-1-3-6(8)9(7)11(14)15-10/h1-5H |
InChI Key |
HHSFODPMAPTFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.